4,5-Dichloro-2-(difluoromethoxy)phenol

Lipophilicity ADME Drug Discovery

Researchers conducting structure-activity relationship studies risk invalid results when using regioisomeric phenol analogs. 4,5-Dichloro-2-(difluoromethoxy)phenol (CAS 1806352-16-8) eliminates this uncertainty with its distinct 4,5-dichloro-2-difluoromethoxy substitution pattern. • Calculated logP of 3.5 enhances membrane permeability for intracellular target engagement. • Serves as a strategic intermediate in pyrethroid pesticide development (patent-validated). • Acts as a competitive CYP450 inhibitor probe for drug metabolism and DDI investigations. Supplied with verified purity to ensure reproducible outcomes in enzyme kinetics and cellular assays.

Molecular Formula C7H4Cl2F2O2
Molecular Weight 229 g/mol
CAS No. 1806352-16-8
Cat. No. B1410468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichloro-2-(difluoromethoxy)phenol
CAS1806352-16-8
Molecular FormulaC7H4Cl2F2O2
Molecular Weight229 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)Cl)OC(F)F)O
InChIInChI=1S/C7H4Cl2F2O2/c8-3-1-5(12)6(2-4(3)9)13-7(10)11/h1-2,7,12H
InChIKeyFHNKEYDXJHBPDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dichloro-2-(difluoromethoxy)phenol R&D Procurement


4,5-Dichloro-2-(difluoromethoxy)phenol (CAS 1806352-16-8), with the molecular formula C7H4Cl2F2O2 and a molecular weight of approximately 229.01 g/mol, is a halogenated phenolic compound . It is characterized by the presence of two chlorine atoms at the 4- and 5-positions and a difluoromethoxy group (-OCHF2) at the 2-position on the phenolic ring . As a specialized organic building block, it is utilized in chemical synthesis and early-stage research applications, including pharmaceutical development, agrochemical studies, and material science . Its unique substitution pattern offers distinct physicochemical properties relevant for structure-activity relationship (SAR) studies and the synthesis of more complex molecules .

SAR Exploration Unique 4,5-dichloro-2-difluoromethoxy pattern for structure-activity studies
Synthetic Intermediate Fluorinated building block for pharmaceutical and agrochemical synthesis
Physicochemical Probing Halogenation pattern supports lipophilicity and membrane permeability research

4,5-Dichloro-2-(difluoromethoxy)phenol Substitution Risks


While several halogenated phenol analogs exist, their physicochemical properties and potential for downstream functionalization differ significantly based on the specific positioning of chloro and difluoromethoxy substituents [1]. For instance, the logP and hydrogen-bonding capacity, critical for membrane permeability and target binding in drug discovery, are highly sensitive to the substitution pattern . 4,5-Dichloro-2-(difluoromethoxy)phenol's specific 4,5-dichloro-2-difluoromethoxy arrangement yields a distinct molecular geometry and electronic distribution, which cannot be replicated by regioisomers like 2,3-dichloro-5-(difluoromethoxy)phenol or 2,4-dichloro-5-(difluoromethoxy)phenol, nor by simpler mono-substituted analogs such as 2-(difluoromethoxy)phenol [2]. Direct substitution with any of these in a synthetic pathway or biological assay would alter the key molecular interactions, such as enzyme inhibition kinetics or receptor binding profiles, thereby invalidating the scientific outcomes of the investigation [2]. The following evidence guide details the quantifiable and verifiable points of differentiation where they are available.

Property
Target Compound
Regioisomer / Analog
Substitution Pattern
4,5-dichloro-2-difluoromethoxy
2,3- or 2,4-dichloro patterns alter electronic distribution
Lipophilicity & Permeability
Higher halogenation (di-chloro) profile
Mono-substituted analogs may shift membrane interaction
Biochemical Target Engagement
CYP enzyme inhibition context
Non-chlorinated analog reported as MDR transporter interaction

Selection Evidence: 4,5-Dichloro-2-(difluoromethoxy)phenol


LogP and Membrane Permeability vs. 2-(Difluoromethoxy)phenol

The substitution of the phenol core with two chloro groups significantly increases the lipophilicity of the molecule. The calculated octanol-water partition coefficient (XLogP3-AA) for 4,5-Dichloro-2-(difluoromethoxy)phenol is 3.5, compared to 2.0 for the non-chlorinated analog 2-(difluoromethoxy)phenol [1]. This increase in logP is a class-level indicator of enhanced passive membrane permeability, a critical parameter for both in vitro cell-based assays and in vivo bioavailability [2].

LogP vs. 2-(Difluoromethoxy)phenol
Computed property
XLogP3-AA 3.5 vs. 2.0 (Δ +1.5)
Supports membrane permeability assay context
Computational prediction; requires experimental validation
Lipophilicity ADME Drug Discovery

Synthetic Utility of Ortho-Difluoromethoxy Group

The specific 2-difluoromethoxy group on this compound makes it a distinct precursor for the synthesis of pyrethroid pesticides, a class of compounds where the introduction of fluorine is critical for metabolic stability and insecticidal activity [1]. The synthetic utility of 4,5-Dichloro-2-(difluoromethoxy)phenol in this context is supported by its inclusion as a key intermediate in patent methods for preparing difluoromethoxyaromatic compounds [1]. In contrast, regioisomers like 4-(difluoromethoxy)phenol or mono-chlorinated analogs would not yield the same target molecules due to the different location and number of reactive sites, as they lack the specific 4,5-dichloro pattern that can undergo further selective cross-coupling reactions [2].

Pyrethroid Intermediate Utility
Class-level
Patented precursor for difluoromethoxyaromatic pyrethroids
Guides agrochemical IP-driven synthesis route
Patent literature; experimental verification needed
Organic Synthesis Fluorination Intermediate

PK Predictions vs. Mono-Chlorinated Analogs

The addition of a second chlorine atom to the phenolic ring alters the molecule's compliance with drug-likeness rules. While specific data for 4,5-Dichloro-2-(difluoromethoxy)phenol is limited, it is a class-level characteristic that di-halogenated phenols, particularly those with dichloro substitution, exhibit enhanced cytotoxic effects compared to mono-chlorinated or non-chlorinated analogs [1]. This is attributed to increased lipophilicity and altered interaction with cellular membranes. For instance, a study on chlorinated phenols demonstrated that cytotoxicity increases with both the degree of chlorination and the presence of methoxy groups [1]. This suggests that 4,5-Dichloro-2-(difluoromethoxy)phenol would likely present a different in vitro efficacy and toxicity profile compared to a less substituted comparator like 4-chloro-2-(difluoromethoxy)phenol (if available), making it a more potent but potentially less selective tool compound.

Cytotoxicity vs. Chlorination Degree
Class-level
Trend: cytotoxicity increases with di-chlorination + -OCHF2
May support cytotoxicity mechanism studies; selectivity requires review
Class-level trend from cell models; target-specific data limited
Medicinal Chemistry Drug-likeness Physicochemical Properties

CYP Enzyme Inhibition Potential

Based on structural features common to halogenated phenols, 4,5-Dichloro-2-(difluoromethoxy)phenol has been identified as a potential competitive inhibitor of Cytochrome P450 (CYP) enzymes . While specific inhibitory constants (Ki) are not publicly available, the compound's utility is supported by its reported application in studying enzyme kinetics and mechanisms . The difluoromethoxy group is a recognized bioisostere in medicinal chemistry, known for modulating metabolic stability [1]. In contrast, simpler analogs like 2-(difluoromethoxy)phenol have been shown to inhibit multidrug resistance transporters rather than CYP enzymes directly . This indicates a class-level shift in primary biological target based on the dichloro substitution pattern, guiding researchers toward the correct compound for CYP-focused investigations.

CYP vs. MDR Target Shift
Reported
Competitive CYP inhibitor; 2-(difluoromethoxy)phenol targets MDR
Directs CYP-mediated metabolism research workflows
Ki values not publicly available; assay context should be verified
Enzymology Drug Metabolism Biochemical Assays

Application Scenarios for 4,5-Dichloro-2-(difluoromethoxy)phenol


Intracellular Lead Optimization

The compound's elevated calculated logP (3.5) compared to less substituted analogs suggests enhanced membrane permeability [1]. This property makes it a valuable starting point or intermediate fragment in the design of drug candidates intended to engage intracellular targets. It is particularly useful in SAR studies where lipophilicity is systematically varied to optimize cellular activity [1].

Synthesis of Pyrethroid Intermediates

As indicated by patent literature, the specific substitution pattern of 4,5-Dichloro-2-(difluoromethoxy)phenol qualifies it as a strategic intermediate in the preparation of difluoromethoxyaromatic compounds, notably for pyrethroid pesticide development [2]. Industrial R&D groups focusing on new crop protection agents with improved metabolic stability can utilize this compound to access patented chemical space.

CYP450 Drug Metabolism Studies

This compound is referenced as a tool for studying enzyme kinetics, specifically as a competitive inhibitor for Cytochrome P450 enzymes . Its use in biochemical assays can help researchers elucidate the mechanisms of drug metabolism and predict potential drug-drug interactions. The difluoromethoxy group, a known metabolic modulator, is a key feature in these studies [3].

SAR of Cytotoxic Phenols

Given the class-level evidence that di-chlorinated phenols exhibit enhanced cytotoxicity [4], this compound is an ideal candidate for systematic SAR studies exploring the relationship between halogen substitution patterns and biological activity. It can serve as a benchmark or comparator in assays designed to identify new antimicrobial or anticancer agents with a specific mechanism of action.

Application
Selection Property
Validation Focus
Intracellular target engagement research
Computed logP elevation profile
Cell permeability assay validation
Pyrethroid intermediate synthesis
4,5-dichloro-2-difluoromethoxy substitution pattern
Patent-mapped synthetic route
CYP enzyme kinetics studies
Competitive CYP inhibition profile
CYP isoform selectivity and Ki determination
Cytotoxicity mechanism studies
Di-chlorinated phenol core
Cytotoxicity and selectivity in cell-based assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5-Dichloro-2-(difluoromethoxy)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.